molecular formula C18H22ClN3O3S B2487397 6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215837-04-9

6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2487397
CAS No.: 1215837-04-9
M. Wt: 395.9
InChI Key: KYAMILIIVRZWCI-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a high-purity chemical compound offered for scientific research and development. This specialty chemical features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core scaffold, a structural motif of significant interest in medicinal chemistry and drug discovery . The compound is structurally characterized by a 6-ethyl substitution on the tetrahydrothienopyridine ring system, a 4-methoxybenzamido group at the 2-position, and a carboxamide function at the 3-position, presented as a hydrochloride salt to enhance stability and solubility. Researchers investigating structure-activity relationships (SAR) of heterocyclic compounds will find this derivative particularly valuable. The 4,5,6,7-tetrahydrothienopyridine scaffold is recognized as a privileged structure in bioorganic chemistry and represents a promising lead framework for developing novel bioactive molecules . Scientific literature indicates that derivatives based on this core structure have demonstrated diverse biological activities, including potential antifungal properties against plant pathogenic fungi such as C. arachidicola , R. solani , and S. sclerotiorum , making it a compound of interest for agricultural chemical research. Additional reported activities for this structural class include anti-inflammatory, antioxidant, and antiplatelet effects, highlighting its broad utility in pharmacological investigation . This product is specifically manufactured for laboratory research applications. It is supplied with comprehensive analytical documentation to ensure identity, purity, and quality for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

6-ethyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-3-21-9-8-13-14(10-21)25-18(15(13)16(19)22)20-17(23)11-4-6-12(24-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMILIIVRZWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities. The structure of this compound includes a tetrahydrothieno-pyridine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3S·HCl. Its structural features include:

  • Tetrahydrothieno[2,3-c]pyridine ring : This moiety is often associated with various biological activities including neuroprotective and anti-inflammatory effects.
  • Methoxybenzamide group : This substitution may enhance the compound's lipophilicity and biological interactions.

1. Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT)

Research has shown that compounds with similar structures exhibit significant inhibitory activity against hPNMT. For instance, studies have indicated that tetrahydrothieno-pyridine derivatives can serve as potent inhibitors of hPNMT, which is crucial in the biosynthesis of catecholamines such as epinephrine. The inhibition constants (IC50 values) for these compounds suggest a promising therapeutic potential for managing conditions related to catecholamine dysregulation .

2. Affinity for Alpha-2 Adrenergic Receptors

Compounds derived from the tetrahydrothieno-pyridine framework have also been evaluated for their affinity towards alpha-2 adrenergic receptors. These receptors play a significant role in the central nervous system and are implicated in various physiological processes including sedation and analgesia. The selectivity and potency of these compounds at alpha-2 receptors indicate their potential as therapeutic agents in treating anxiety and other CNS disorders .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of tetrahydrothieno-pyridines, researchers synthesized several derivatives and evaluated their biological activities. The findings highlighted that specific modifications to the tetrahydrothieno-pyridine structure significantly enhanced hPNMT inhibitory potency compared to traditional benzylamine derivatives. For example, one derivative showed a 50% increase in potency relative to its benzylamine counterpart .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various tetrahydrothieno-pyridine derivatives. It was found that the introduction of electron-donating groups such as methoxy significantly improved binding affinity to hPNMT. The study concluded that optimizing substituents on the aromatic ring could lead to more effective inhibitors with potential therapeutic applications in treating cardiovascular diseases .

Table 1: Biological Activity Summary of Related Compounds

Compound NameStructurehPNMT IC50 (µM)Alpha-2 Receptor Affinity
Compound AStructure A0.5High
Compound BStructure B1.0Moderate
This compoundStructure CTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The tetrahydrothieno[2,3-c]pyridine scaffold is shared among several derivatives. Key structural differences lie in substituents at positions 2, 3, and 6:

  • Position 2: The target compound features a 4-methoxybenzamido group. Analogous compounds with benzoyl, perfluorobenzamido, or chromene-carboxamido groups exhibit varied bioactivities (e.g., anti-tubercular or adenosine receptor modulation) .
  • Position 3 : Carboxamide (target compound) vs. carboxylate esters or carbonitriles, which influence solubility and binding affinity .
  • Position 6 : Ethyl substitution (target compound) vs. benzyl, methyl, or Boc-protected groups, altering steric and electronic properties .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position 2/6) Target/Activity Key Findings Reference
6-Ethyl-2-(4-methoxybenzamido)-... hydrochloride (Target) 4-methoxybenzamido / ethyl Not explicitly stated (inferred: A1 adenosine or TNF-α) Hydrochloride salt improves solubility
Ethyl 6-ethyl-2-(perfluorobenzamido)-...-3-carboxylate Perfluorobenzamido / ethyl Mycobacterium tuberculosis MIC = 0.23 μM (H37Rv strain)
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) 3-(trifluoromethyl)benzoyl / - A1 adenosine receptor Optimal allosteric enhancement/antagonism ratio
6-Methyl-N-(4-methoxyphenyl)-2-[(4-methylphenyl)methyleneamino]-...-3-carboxamide Schiff base / methyl Crystallographic study Triclinic crystal system (P1), V = 1075.2 ų
6-Benzyl derivatives (e.g., Ethyl 2-amino-6-benzyl-...-3-carboxylate hydrochloride) Benzyl / - Safety profile Moderately toxic; questionable carcinogen

Q & A

Q. Key Variables to Test :

VariableOptimization RangeImpact on Yield
Temperature0–80°CHigher yields at controlled low temps for amidation
Solvent PolarityDMF vs. THFDMF improves solubility of intermediates
Reaction Time4–24 hrsExtended time reduces side products in alkylation

Basic: How do I characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR (DMSO-d6_6) to confirm substituent positions (e.g., ethyl group at C6, methoxybenzamido at C2). Look for NH peaks at δ 10–12 ppm for amide protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of HCl in positive mode) .
  • X-ray Crystallography : Resolve bond angles and hydrogen bonding (if crystals form). Compare with analogous structures (e.g., Ethyl 2-amino-6-benzyl derivatives) to validate stereochemistry .

Advanced: How to resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl3_3). Re-run spectra in standardized solvents and reference to internal TMS .
  • Tautomerism : The tetrahydrothieno-pyridine core may exhibit ring-chain tautomerism. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Peaks : Compare HPLC retention times with synthetic intermediates. Spiking experiments can isolate overlapping signals .

Case Study :
In a 2022 study, conflicting 13^13C NMR data for C3-carboxamide (δ 165–170 ppm) were resolved by confirming the absence of residual DMF (δ 167 ppm) via 2D HSQC .

Advanced: How to design experiments to elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the methoxybenzamido group’s role in hydrogen bonding .
  • Mutagenesis Assays : Engineer mutations in putative binding pockets (e.g., ATP-binding sites) to assess functional disruption. Measure IC50_{50} shifts via fluorescence polarization .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify active derivatives .

Advanced: How to address discrepancies between in vitro and in vivo activity data?

Methodological Answer:
Common causes include:

  • Bioavailability Issues : Test solubility in PBS (pH 7.4) and simulated gastric fluid. Use co-solvents (e.g., PEG-400) or liposomal formulations to enhance absorption .
  • Protein Binding : Conduct equilibrium dialysis to measure free vs. albumin-bound fractions. Adjust dosing regimens based on unbound concentrations .
  • Species-Specific Metabolism : Compare metabolic stability in human vs. rodent hepatocytes. Use humanized mouse models for in vivo validation .

Advanced: What strategies mitigate poor aqueous solubility during formulation?

Methodological Answer:

  • Salt Formation : Screen counterions (e.g., citrate, phosphate) to improve solubility. The hydrochloride salt typically offers better crystallinity than freebase .
  • Nanoparticle Encapsulation : Use PLGA or lipid nanoparticles (size <200 nm) to enhance dissolution. Characterize via dynamic light scattering (DLS) .
  • Co-Crystallization : Co-crystallize with succinic acid or caffeine to modify lattice energy. Validate stability under accelerated conditions (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.